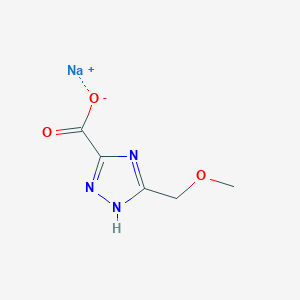

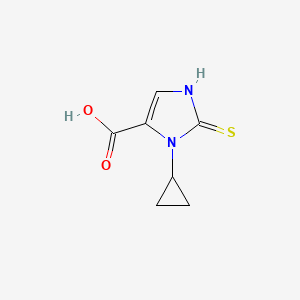

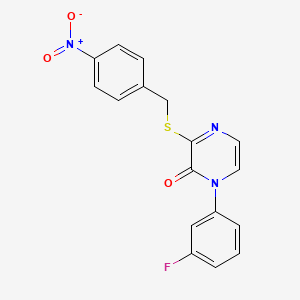

![molecular formula C16H18N4O3 B2734200 N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide CAS No. 2097916-42-0](/img/structure/B2734200.png)

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as the compound , involves various methods and synthetic strategies . These methods often involve the use of aromatic diamines with many organic derivatives, including the cyclocondensation of o-phenylenediamine with glyoxal . Other methods include the use of different catalyst systems and reaction conditions, oxidation of aromatic diamines with many organic materials, and condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, and substitution reactions . They can also undergo reduction, condensation, and cyclization reactions . Specific reactions for “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” would depend on the reaction conditions and reagents used.Wissenschaftliche Forschungsanwendungen

Fluorescence Chemosensing

A chemosensor using quinoline, related to the queried compound, demonstrates selective and sensitive detection of Zn2+ in both living cells and aqueous solutions. This sensor's remarkable fluorescence enhancement in the presence of Zn2+ can be reversed with EDTA, making it practical for biological and environmental monitoring (Park et al., 2015).

Structural Studies in Crystal Engineering

Quinoline derivatives, similar to the queried compound, have been studied for their structural orientations in crystal engineering. These studies reveal interesting aspects such as tweezer-like geometry and channel-like structures in crystal formations, providing insights into molecular interactions and potential applications in material science (Kalita & Baruah, 2010).

Organic Synthesis

The use of quinoline derivatives in organic synthesis, particularly in ligand-free Cu-catalyzed cyclization, has been explored. This methodology facilitates the efficient synthesis of complex organic compounds like pyrrolo[1,2-a]quinolines, highlighting the compound's role in facilitating new synthetic routes (Yu et al., 2016).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-oxadiazole hybrids, structurally related to the compound , exhibit promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These findings suggest potential therapeutic applications of similar compounds in treating microbial and protozoal infections (Patel et al., 2017).

Corrosion Inhibition

Quinoxalines, akin to the compound , are investigated as corrosion inhibitors for metals like copper. Quantum chemical calculations suggest a correlation between their molecular structure and inhibition efficiency, indicating potential industrial applications in metal preservation (Zarrouk et al., 2014).

Zukünftige Richtungen

The future directions for research on “N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide” and similar quinoxaline derivatives could involve further exploration of their synthesis methods, chemical reactions, and pharmacological activities . Additionally, more detailed studies on their physical and chemical properties, safety and hazards, and potential applications in various fields could also be conducted.

Eigenschaften

IUPAC Name |

N-[2-oxo-2-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-11(21)17-9-16(22)20-7-6-12(10-20)23-15-8-18-13-4-2-3-5-14(13)19-15/h2-5,8,12H,6-7,9-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTDWTPGVSOJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

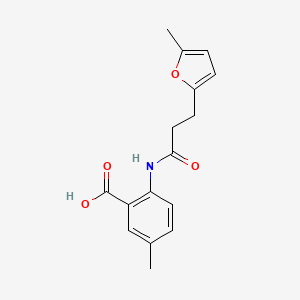

![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)

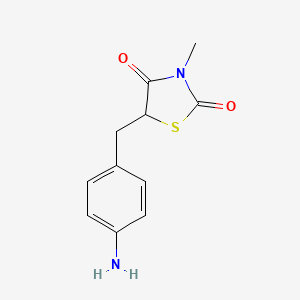

![2,4-Dichloro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2734120.png)

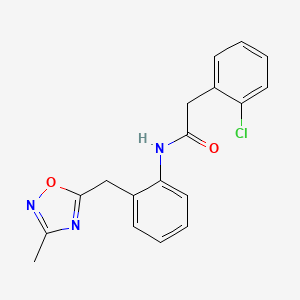

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)